molecular formula C7H13NO2 B1343068 1-(3-Hydroxypiperidin-1-yl)ethanone CAS No. 4045-27-6

1-(3-Hydroxypiperidin-1-yl)ethanone

Cat. No. B1343068
CAS RN: 4045-27-6
M. Wt: 143.18 g/mol
InChI Key: HTFMTRPNNXNQRN-UHFFFAOYSA-N
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Description

The compound 1-(3-Hydroxypiperidin-1-yl)ethanone is a derivative of piperidine with a hydroxy group and an ethanone moiety attached to the nitrogen-containing ring. While the provided papers do not directly discuss this exact compound, they provide insights into similar compounds with substituted piperidine rings and ethanone groups. These studies offer valuable information on the molecular structure, synthesis, and potential applications of such compounds.

Synthesis Analysis

The papers do not provide direct information on the synthesis of 1-(3-Hydroxypiperidin-1-yl)ethanone. However, an Ullmann reaction, which is a method used to form carbon-carbon bonds between aromatic compounds, was mentioned in the synthesis of a related compound, leading to an unexpected by-product identified as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone . This suggests that similar synthetic routes could potentially be applied to the synthesis of 1-(3-Hydroxypiperidin-1-yl)ethanone, with careful consideration of reaction conditions to avoid by-products.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Hydroxypiperidin-1-yl)ethanone has been investigated using various techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT) . These studies reveal that the geometrical parameters of such molecules are consistent with theoretical predictions, and the spatial arrangement of the substituents can significantly affect the molecular packing and stability.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-(3-Hydroxypiperidin-1-yl)ethanone. However, the presence of a carbonyl group in similar compounds has been shown to be a reactive site, as indicated by molecular electrostatic potential (MEP) studies . The negative charge on the carbonyl group suggests it could be a site for electrophilic attack, while positive regions on the nitrogen atoms could be sites for nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(3-Hydroxypiperidin-1-yl)ethanone have been explored through crystallographic studies and computational analyses. These compounds exhibit polymorphism and phase transitions, which are influenced by noncovalent interactions and molecular conformations . The vibrational and structural observations provide insights into the characteristic frequencies and reliable conformational analysis of these molecules . Additionally, the nonlinear optical properties of such compounds have been evaluated, suggesting potential applications in the field of nonlinear optics .

Scientific Research Applications

Piperidines, including 1-(3-Hydroxypiperidin-1-yl)ethanone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

  • Pharmaceutical Industry

    • Piperidine derivatives are used in the synthesis of various pharmaceuticals .
    • They are present in more than twenty classes of pharmaceuticals .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anticancer Activity

    • Some piperidine derivatives, such as spirooxindolopyrrolidine-embedded piperidinone 1, have potential anticancer activity .
    • These compounds are synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
  • Pancreatic Lipase Inhibitors

    • Some Schiff bases with a piperidin-4-yl ethanamine moiety act as novel pancreatic lipase inhibitors .
    • These compounds were prepared in high yields, and their structures were deduced by various spectroscopic methods .
    • They showed promising activity compared to the Orlistat reference .

Safety And Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H319, which indicates that it causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFMTRPNNXNQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619635
Record name 1-(3-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypiperidin-1-yl)ethanone

CAS RN

4045-27-6
Record name 1-(3-Hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxypiperidine (0.4 mole) is dissolved in 150 ml. of methylene chloride. The solution is cooled to 10° C. and acetic anhydride (0.46 mole) is added dropwise, maintaining the temperature under 20° C. The reaction mixture is allowed to come to room temperature, and is then refluxed for 2 hours. The methylene chloride is evaporated off, and the remaining liquid is distilled under high vacuum. A thick yellow oil is collected at 122°-126° C. (0.3 mm Hg).
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.46 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Hydroxypiperidine (3.0 g, 30.0 mmol) was dissolved in THF (40 mL) and methylene chloride (40 mL). Triethylamine (7.47 g, 74.0 mmol) was added. The mixture was cooled to −78° C. and acetyl chloride (2.35 g, 30.0 mmol) was added drop wise. The mixture was warmed to r.t. and stirred under nitrogen for 1 about an hour. The solvents were removed under reduced pressure, and the resulting oil was purified using silica chromatography (2% methanol in ethyl acetate) to afford the title compound (3.57 g, 83%) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
83%

Synthesis routes and methods III

Procedure details

Name
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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